molecular formula C13H15NO5 B3115261 Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate acetate CAS No. 2089333-97-9

Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate acetate

Cat. No. B3115261
CAS RN: 2089333-97-9
M. Wt: 265.26
InChI Key: GLPIBPCIDDCPJO-UHFFFAOYSA-N
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Description

“Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate acetate” is a chemical compound that belongs to the class of indoles . Indole structure is one of the most important members of heterocyclic compounds and is a “privileged scaffold” for many natural and pharmaceutical products . Numerous products of pharmaceutical interest contain the structure of 2-methyl-5-hydroxy-1H-indole .


Synthesis Analysis

The manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole is described and two synthetic methods were used and the results discussed . Two small and three large runs with Nenitzescu’s method were analyzed and results reported with different reaction conditions . Production scale of more than 60 kg of the 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester and over 20 kg of the 5-hydroxy-2-methyl-1H-indole were achieved .


Chemical Reactions Analysis

There are a number of methods for the synthesis of indoles, such as the well known Fischer indole synthesis, Bartoli indole synthesis, Leimgruber-Batcho indole synthesis, Reissert indole synthesis, Larock indole synthesis, Gassman indole synthesis, Bischler-Molau indole synthesis, and Nenitzescu indole synthesis .

Scientific Research Applications

Biomass-Derived Chemicals in Drug Synthesis

Research highlights the significance of biomass-derived levulinic acid (LEV) and its derivatives, including indole derivatives, in drug synthesis. LEV's carbonyl and carboxyl functional groups make it a versatile candidate for synthesizing various value-added chemicals, offering cleaner reactions and potential in medical fields, notably in cancer treatment and medical materials (Mingyue Zhang et al., 2021).

Indole Synthesis Methods

Indole synthesis, including the derivation of complex indole compounds, is fundamental in medicinal chemistry. A comprehensive review of the methods for indole synthesis provides a framework for classifying all indole synthesis approaches, underscoring their importance in developing pharmaceuticals (D. Taber & Pavan K. Tirunahari, 2011).

Metabolic Functionalization of Drug Molecules

The metabolic hydroxy and carboxy functionalization of alkyl moieties, including methyl groups in drug molecules, is crucial for modulating pharmacologic activity. This process can lead to either the retention or loss of activity, providing insights into drug design and the potential therapeutic applications of methylated indole derivatives (B. El-Haj & S. Ahmed, 2020).

Environmental Epigenetics

Research into 5-Hydroxymethylcytosine, a DNA modification, reveals its role in responding to environmental factors, including potentially harmful ones. This area of study has implications for understanding how methylated indole derivatives might interact with DNA and influence gene expression in response to environmental stimuli (O. Efimova et al., 2020).

Carcinogenicity of Methylated Compounds

A review on the carcinogenicity of methylated and non-methylated polycyclic aromatic hydrocarbons (PAHs) touches on the biological impact of methyl substitution. This research could provide a foundational understanding of how methylated indole derivatives, similar to PAHs, might exhibit or influence carcinogenic properties (J. W. Flesher & A. Lehner, 2016).

Future Directions

Based on the results of the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, larger scale manufacturing of this product or similar products based on the optimized conditions is feasible .

properties

IUPAC Name

acetic acid;methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3.C2H4O2/c1-6-10(11(14)15-2)8-5-7(13)3-4-9(8)12-6;1-2(3)4/h3-5,12-13H,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPIBPCIDDCPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)OC.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate acetate
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Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate acetate

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